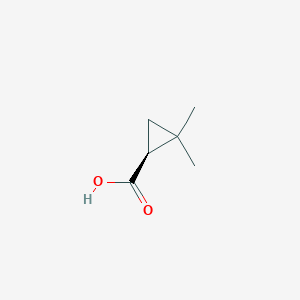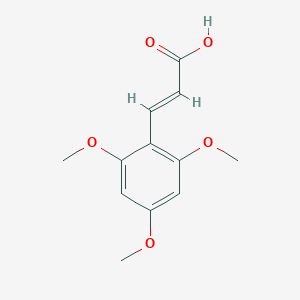
2,4,6-Trimethoxycinnamic acid
説明
2,4,6-Trimethoxycinnamic acid is a chemical compound with the molecular formula C12H14O5 . It is a type of cinnamic acid, which are natural products found in medicinal plants and foods .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxycinnamic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The average mass is 238.237 Da and the monoisotopic mass is 238.084122 Da .科学的研究の応用
Cholinesterase Inhibitory Activity
- Application Summary: TMCA and its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . These enzymes are involved in the breakdown of acetylcholine, a key neurotransmitter in the brain, and their inhibition is a common strategy in the treatment of neurodegenerative disorders like Alzheimer’s disease.
- Methods and Procedures: A series of twelve nature-inspired 3,4,5-trimethoxycinnamates, including the starting 3,4,5-trimethoxycinnamic acid, were prepared and characterized . Their ability to inhibit AChE and BChE was tested in vitro, and the selectivity index (SI) was also determined .
- Results: The compound 2-Chlorophenyl (2 E )-3- (3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest AChE-inhibiting (IC 50 = 46.18 µM) as well as BChE-inhibiting (IC 50 = 32.46 µM) activity with an SI of 1.42 .
Anti-Stress Effects
- Application Summary: Derivatives of TMCA (dTMCA) have been investigated for their anxiolytic effects using immobilization and electric shock-induced stress in rats . These derivatives ameliorated anxiety in mice and rats revealed by extended period of time spent in the open arms of elevated plus maze .
- Methods and Procedures: The anxiolytic effects of dTMCA were tested using immobilization and electric shock-induced stress in rats . The stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells was observed .
- Results: Two selected derivatives (TMCA#5 and TMCA#9) restored the stress-induced repression of TH protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells .
Antitumor Activity
- Application Summary: TMCA ester and amide analogues have shown potential as therapeutic agents with a broad range of medicinal properties, including antitumor activity . These compounds have been researched for their potential in treating various types of cancer.
- Methods and Procedures: Research on chemical syntheses and modifications has been carried out to create drug-like candidates . Structure-activity relationship (SAR) studies have drawn significant attention among medicinal chemists .
- Results: Many lead compounds were derived for various disease targets, including cancer . However, the specific results and quantitative data are not provided in the source.
Antiviral Activity
- Application Summary: TMCA ester and amide analogues have also been studied for their antiviral properties . These compounds could potentially be used in the treatment of various viral infections.
- Methods and Procedures: Similar to the antitumor activity research, chemical syntheses and modifications of TMCA have been carried out to create drug-like candidates with antiviral properties .
CNS (Central Nervous System) Agents
- Application Summary: TMCA ester and amide analogues have been researched for their potential as CNS agents . These compounds could potentially be used in the treatment of various neurological disorders.
- Methods and Procedures: Chemical syntheses and modifications of TMCA have been carried out to create drug-like candidates with CNS agent properties .
Anti-Inflammatory Agents
- Application Summary: TMCA ester and amide analogues have also been studied for their anti-inflammatory properties . These compounds could potentially be used in the treatment of various inflammatory conditions.
- Methods and Procedures: Similar to the CNS agent research, chemical syntheses and modifications of TMCA have been carried out to create drug-like candidates with anti-inflammatory properties .
Safety And Hazards
特性
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxycinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



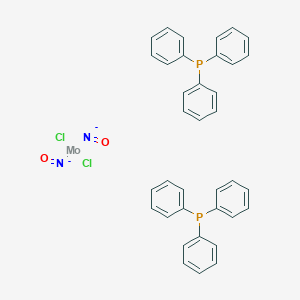


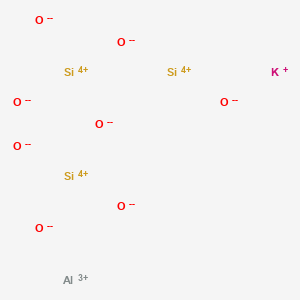
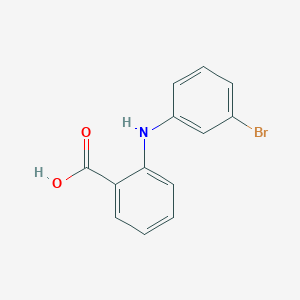

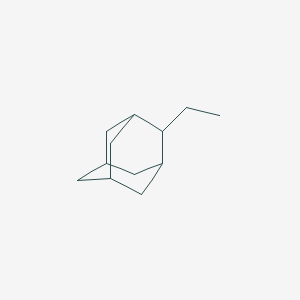
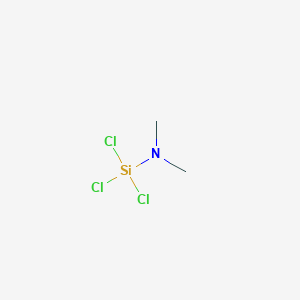
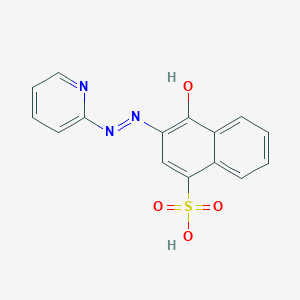
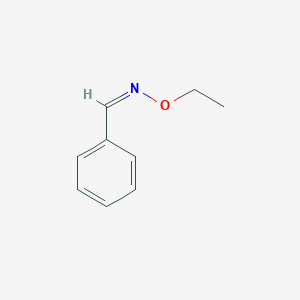
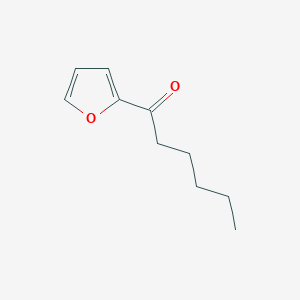
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
